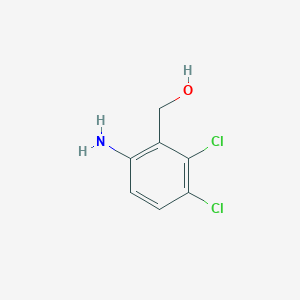

(6-Amino-2,3-dichlorophenyl)methanol

Cat. No. B8603485

M. Wt: 192.04 g/mol

InChI Key: FQXHOORDPMHZMR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04146718

Procedure details

A solution of 6-amino-2,3-dichlorobenzyl alcohol (10.0 g., 0.0521 mol) in 250 ml. of boiling benzene was treated with a slow-stream of dry hydrogen chloride for 0.5 hour. The finely divided suspension was cooled slightly, thionyl chloride (12.4 g, 0.104 mol) was added in one portion, and reflux was continued for 2.5 hours. The solution was evaporated in vacuo to remove excess thionyl chloride and hydrogen chloride, and the residue was redissolved in 250 ml. benzene. This solution was added over 1 hour to a reluxing mixture of glycine ethyl ester hydrochloride (29.1 g, 0.208 mol) and triethylamine (31.6 g, 0.313 mol) in 600 ml. CH2Cl2. Reflux was continued for 1 hour, the mixture was allowed to stand overnight and was then extracted with 1N HCl. The extract was washed with CH2Cl2 and ether, made slightly alkaline with concentrated NH4OH and extracted with ether. After drying (K2CO3) and evaporation there remained 8.3 g (58%) of the title product as a light yellow oil which crystallized. The analytical sample was obtained from Skellysolve B as white needles, mp. 60°-61° C.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([CH2:8]O)=[C:6]([Cl:10])[C:5]([Cl:11])=[CH:4][CH:3]=1.Cl.S(Cl)(Cl)=O.Cl.[CH2:18]([O:20][C:21](=[O:24])[CH2:22][NH2:23])[CH3:19].C(N(CC)CC)C>C(Cl)Cl.C1C=CC=CC=1>[CH2:18]([O:20][C:21](=[O:24])[CH2:22][NH:23][CH2:8][C:7]1[C:2]([NH2:1])=[CH:3][CH:4]=[C:5]([Cl:11])[C:6]=1[Cl:10])[CH3:19] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=C1CO)Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

12.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

29.1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)OC(CN)=O

|

|

Name

|

|

|

Quantity

|

31.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The finely divided suspension was cooled slightly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess thionyl chloride and hydrogen chloride

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was redissolved in 250 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 1 hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was then extracted with 1N HCl

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with CH2Cl2 and ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(K2CO3) and evaporation there remained 8.3 g (58%) of the title product as a light yellow oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The analytical sample was obtained from Skellysolve B as white needles, mp. 60°-61° C.

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(CNCC1=C(C(=CC=C1N)Cl)Cl)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |